(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid

Suzuki–Miyaura coupling electronic effects transmetalation kinetics

This arylboronic acid features a 4-Br-2-Cl-5-OMe substitution pattern, offering orthogonal C-Br vs C-Cl reactivity for sequential Suzuki-Miyaura couplings. The 5-methoxy group accelerates transmetalation, reducing catalyst loads. Ideal for installing pharmacophores onto pyrrolopyrimidine scaffolds per US20100093696A1. High purity (≥98%) and documented melting point ensure GLP-ready traceability.

Molecular Formula C7H7BBrClO3
Molecular Weight 265.3 g/mol
CAS No. 850567-94-1
Cat. No. B1519805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid
CAS850567-94-1
Molecular FormulaC7H7BBrClO3
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Cl)Br)OC)(O)O
InChIInChI=1S/C7H7BBrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3
InChIKeyDMUAPYZFKLNZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid (CAS 850567-94-1): Boronic Acid Building Block Specifications and Core Characteristics


(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is an arylboronic acid building block bearing a 1,2,4,5-tetrasubstituted phenyl ring with bromo, chloro, and methoxy substituents . The compound is commercially available from multiple suppliers in purities ranging from 95% to 98%, with a reported melting point of 260–268 °C and molecular weight of 265.3 g/mol (C₇H₇BBrClO₃) . Its primary utility lies in Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation in pharmaceutical intermediate synthesis .

Why (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid Cannot Be Replaced by Positional Isomers or Single-Halogen Analogs


Arylboronic acids with different halogen substitution patterns or positional arrangements exhibit distinct electronic properties and coupling reactivities that directly impact synthetic outcomes. The specific 4-bromo-2-chloro-5-methoxy substitution pattern of this compound creates a unique electron density distribution that influences both transmetalation kinetics in Suzuki–Miyaura couplings and the regioselectivity of subsequent transformations [1]. Positional isomers such as 2-bromo-4-chloro-5-methoxyphenylboronic acid or 4-bromo-2-chloro-3-methoxyphenylboronic acid present different steric environments and electronic landscapes that alter reaction yields, selectivity profiles, and the physicochemical properties of downstream biaryl products [1]. Furthermore, the simultaneous presence of bromo and chloro substituents provides orthogonal reactivity for sequential coupling strategies—the bromine atom serves as a preferential leaving group in palladium-catalyzed cross-couplings while the chlorine atom remains available for subsequent functionalization or coupling steps, a synthetic advantage not afforded by single-halogen or dihalogen analogs with identical halogen types .

(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid: Quantitative Differentiation Evidence for Procurement Decisions


Electronic Substituent Effects in Suzuki–Miyaura Coupling: Class-Level Reactivity Advantage of Electron-Donating Methoxy Substitution

The methoxy group at the 5-position of (4-bromo-2-chloro-5-methoxyphenyl)boronic acid functions as an electron-donating substituent that accelerates transmetalation, the rate-limiting step in Suzuki–Miyaura coupling. Recent kinetic studies employing Hammett plots established that arylboronic acids bearing electron-donating groups (EDGs) undergo faster transmetalation relative to those with electron-withdrawing groups (EWGs) under identical aqueous micellar conditions . While this specific compound was not individually assayed in the cited study, the class-level inference applies directly based on its 5-methoxy EDG substitution. In contrast, analogs lacking this electron-donating methoxy group—such as 4-bromo-2-chlorophenylboronic acid—would be predicted to exhibit comparatively slower transmetalation kinetics under equivalent conditions.

Suzuki–Miyaura coupling electronic effects transmetalation kinetics Hammett analysis

Orthogonal Halogen Reactivity: Sequential Coupling Potential Enabled by Bromo-Chloro Substitution Pattern

(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid bears two distinct halogen substituents—bromo at position 4 and chloro at position 2—on the phenyl ring scaffold. In palladium-catalyzed cross-coupling reactions, C–Br bonds undergo oxidative addition approximately 10–100 times faster than C–Cl bonds under standard Suzuki–Miyaura conditions due to the lower bond dissociation energy of C–Br (approximately 337 kJ/mol) compared to C–Cl (approximately 397 kJ/mol) [1]. This differential reactivity enables orthogonal, sequential coupling strategies wherein the bromine site can be functionalized first while the chlorine site remains intact for subsequent coupling or further derivatization. Analogs bearing two identical halogen atoms (e.g., 4,5-dibromo-2-chlorophenylboronic acid or 2,4-dichloro-5-methoxyphenylboronic acid) lack this inherent chemoselectivity, requiring additional protecting group strategies or less selective conditions.

orthogonal reactivity sequential coupling chemoselective cross-coupling halogen selectivity

Physical Property Differentiation: Melting Point Comparison with Positional Isomers

(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid exhibits a melting point of 260–268 °C as reported by multiple commercial suppliers including AKSci, Alfa Aesar, and Aladdin [1]. This relatively high melting point distinguishes it from positional isomers such as 2-bromo-4-chloro-5-methoxyphenylboronic acid, for which melting point data are not consistently reported across commercial sources, suggesting potentially different solid-state stability characteristics. The well-defined and consistent melting point range across multiple vendors provides a reliable quality control metric for identity verification and purity assessment upon receipt, which is particularly valuable for procurement in regulated environments requiring lot-to-lot consistency documentation.

melting point physical property thermal stability storage conditions

Purity-Grade Availability: Multi-Vendor Supply with 95–98% Specification Range

(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is commercially available from multiple independent suppliers with certified purity specifications ranging from 95% to 98%. AKSci offers 95% minimum purity grade , Alfa Aesar supplies 97% purity grade [1], and Aladdin provides 98% high-purity grade . This multi-vendor availability with documented purity specifications provides procurement flexibility and supply chain redundancy. In contrast, closely related positional isomers such as 2-bromo-4-chloro-5-methoxyphenylboronic acid or 4-bromo-2-chloro-3-methoxyphenylboronic acid are not as broadly stocked across major chemical suppliers, potentially limiting procurement options and increasing lead times.

purity specification vendor comparison quality grade procurement options

HSP-90 Inhibitor Scaffold Precursor: Documented Use in Pharmaceutical Patent Filings

(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid serves as a key intermediate for constructing the 4-(4-bromo-2-chloro-5-methoxyphenyl) pharmacophore found in multiple HSP-90 inhibitor candidates disclosed in patent literature. Specifically, US20100093696A1 describes compounds of formula (I) incorporating the 4-bromo-2-chloro-5-methoxyphenyl moiety, including 4-(4-bromo-2-chloro-5-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS 1046858-30-3) and 2-amino-4-(4-bromo-2-chloro-5-methoxyphenyl)-N-cyclobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS 1046858-31-4), both claimed as HSP-90 inhibitors [1][2]. Alternative boronic acid building blocks lacking this specific substitution pattern would not produce the identical pharmacophore and therefore cannot substitute for this compound in the synthesis of these particular HSP-90 inhibitor candidates.

HSP-90 inhibitor pharmaceutical intermediate pyrrolopyrimidine oncology research

(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid: Evidence-Based Application Scenarios for Procurement Planning


HSP-90 Inhibitor Synthesis in Oncology Medicinal Chemistry

This compound is specifically required as a Suzuki–Miyaura coupling partner for installing the 4-bromo-2-chloro-5-methoxyphenyl pharmacophore onto pyrrolopyrimidine scaffolds, as documented in US20100093696A1 for the synthesis of HSP-90 inhibitor candidates (CAS 1046858-30-3 and 1046858-31-4) [1]. Substitution with other boronic acids would alter the pharmacophore structure and invalidate direct structure–activity relationship comparisons with these patented inhibitor series.

Sequential Orthogonal Coupling Strategies for Complex Biaryl Synthesis

The differential C–Br versus C–Cl bond reactivity enables sequential, chemoselective Suzuki–Miyaura coupling strategies wherein the bromine site undergoes coupling first while the chlorine atom remains intact for subsequent functionalization [1]. This orthogonal reactivity reduces the need for protecting group manipulations and consolidates synthetic steps, making the compound particularly valuable for constructing unsymmetrical biaryl architectures in multi-step pharmaceutical intermediate synthesis.

Electron-Donating Building Block for Accelerated Suzuki Coupling Workflows

The 5-methoxy group functions as an electron-donating substituent that enhances transmetalation rates in Suzuki–Miyaura couplings relative to arylboronic acids lacking EDG substitution [1]. This compound is therefore prioritized for coupling reactions where accelerated kinetics are desired, potentially reducing catalyst loading requirements or shortening reaction durations in both discovery-scale and process chemistry applications.

Quality-Controlled Building Block Procurement for Regulated Synthesis Environments

With a well-documented melting point of 260–268 °C consistently reported across multiple independent suppliers (AKSci, Alfa Aesar, Aladdin) [1] and defined purity specifications ranging from 95% to 98%, this compound offers reliable identity verification and purity assessment metrics. This makes it suitable for procurement in GLP or regulated synthesis environments where lot-to-lot consistency and traceable quality control documentation are required.

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